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molecular formula C23H25NO2 B8342017 N-(1,2,3,4-tetrahydronaphth-1-yl)-2-hydroxy-3-(2-naphthyloxy)propanamine

N-(1,2,3,4-tetrahydronaphth-1-yl)-2-hydroxy-3-(2-naphthyloxy)propanamine

Cat. No. B8342017
M. Wt: 347.4 g/mol
InChI Key: IFKJZRBFDUBHHF-UHFFFAOYSA-N
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Patent
US05254595

Procedure details

Following the general procedure of Example 98, but starting from 1-(2-naphthyloxy)-2,3-epoxypropane (4.5 g) and 1-aminotetralin (2.95 g), N-(1,2,3,4-tetrahydronaphth-1-yl)-2-hydroxy-3-(2-naphthyloxy)propanamine free base is obtained as an oily product which is dissolved in an isopropyl ether/isopropanol 1/1 mixture (40 ml) and acidified with HC1/isopropanol. The corresponding hydrochloride is thus obtained which is crystallized from isopropanol (20 ml). Yield: 2.2 g; m.p. 135°-137° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:12][CH:13]1[O:15][CH2:14]1.[NH2:16][CH:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1>>[CH:17]1([NH:16][CH2:14][CH:13]([OH:15])[CH2:12][O:11][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)OCC1CO1
Step Two
Name
Quantity
2.95 g
Type
reactant
Smiles
NC1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)NCC(COC1=CC2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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